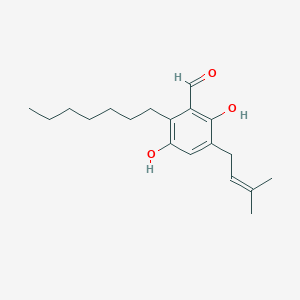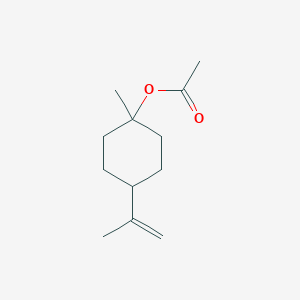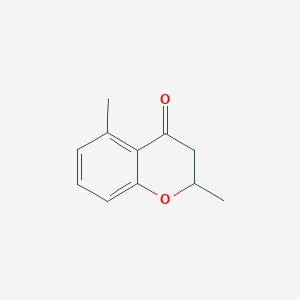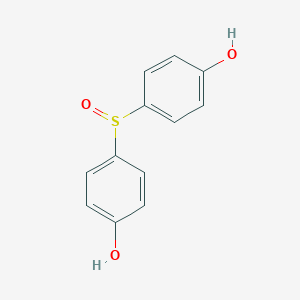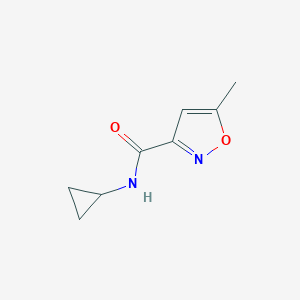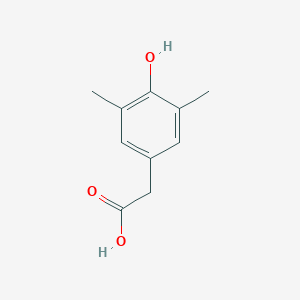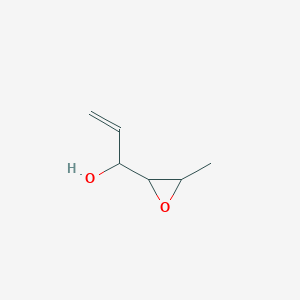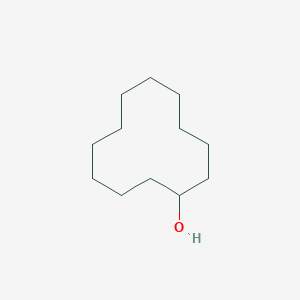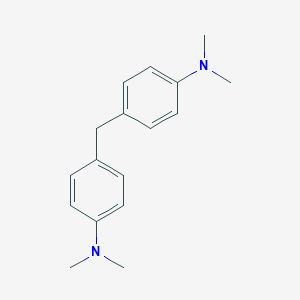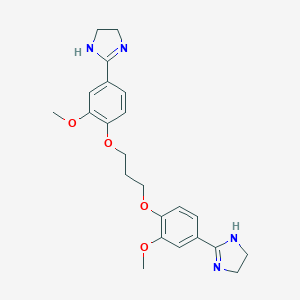
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a bisphosphine oxide ligand that has been shown to exhibit unique properties that make it suitable for use in a variety of applications, including catalysis, polymerization, and drug delivery.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is not fully understood. However, it is believed that this compound acts as a chelating ligand, binding to metal centers and facilitating catalytic reactions.
Biochemische Und Physiologische Effekte
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane does not have any known biochemical or physiological effects. However, it has been shown to exhibit excellent biocompatibility, making it suitable for use in drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in lab experiments is its excellent catalytic activity. This compound has been shown to exhibit high selectivity and efficiency in a variety of reactions, making it a valuable tool for synthetic chemists. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex and time-consuming process, which can limit its use in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One area of interest is in the development of new catalytic applications for this compound. Researchers are also exploring the use of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in drug delivery applications, as this compound has been shown to exhibit excellent biocompatibility. Additionally, there is ongoing research into the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane and the development of new methods for its preparation.
Synthesemethoden
The synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dimethoxyphenol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1,3-dibromo-2-propanol to yield 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to exhibit excellent catalytic activity in a variety of reactions, including cross-coupling reactions and asymmetric hydrogenation reactions.
Eigenschaften
CAS-Nummer |
129051-03-2 |
|---|---|
Produktname |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
Molekularformel |
C23H28N4O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Andere CAS-Nummern |
119014-74-3 |
Synonyme |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



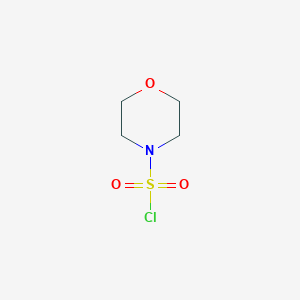
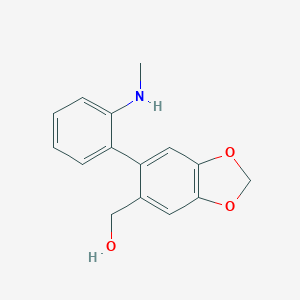
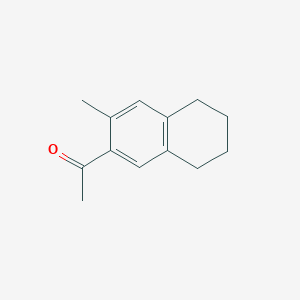
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
